N-[3-(methylsulfanyl)phenyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
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Overview
Description
N-[3-(methylsulfanyl)phenyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a blend of aromatic, heterocyclic, and acetamide structures, making it particularly interesting for both chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Preparation: : The synthesis begins with the preparation of 3-(methylsulfanyl)aniline through the substitution reaction of 3-aminothiophenol with methyl iodide.
Intermediate Formation: : This intermediate undergoes acylation to form N-(3-(methylsulfanyl)phenyl)acetamide using acetic anhydride.
Cyclization and Substitution: : The acetamide is then subjected to cyclization with 8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazine, forming the final compound through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial synthesis of this compound typically follows the same routes as laboratory methods, albeit scaled up with optimized conditions:
High-purity reagents and solvents are employed to ensure consistent product quality.
Reaction conditions, including temperature, pressure, and catalyst choice, are carefully controlled to maximize yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can be oxidized to introduce functional groups that can enhance its reactivity.
Reduction: : Reduction reactions can modify specific functional groups, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogenating agents (bromine, chlorine), nitrating agents (nitric acid).
Major Products
Oxidation Products: : Introduction of hydroxyl, carboxyl, or keto groups.
Reduction Products: : Formation of amine groups or removal of oxygenated functionalities.
Substitution Products: : Diverse derivatives with modified aromatic or heterocyclic rings.
Scientific Research Applications
Chemistry
N-[3-(methylsulfanyl)phenyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is used as a building block in organic synthesis, allowing chemists to explore new synthetic pathways and create novel compounds.
Biology
Its unique structure makes it a candidate for studying molecular interactions with enzymes, receptors, and other biological macromolecules. This helps in understanding the compound’s potential therapeutic properties.
Medicine
Industry
It finds applications in the development of new materials with specialized properties, such as polymers or coatings, where its structural features can enhance performance.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: : It may bind to enzymes or receptors, influencing their activity.
Pathways Involved: : This binding can modulate biochemical pathways, leading to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction.
Comparison with Similar Compounds
Uniqueness
Compared to other triazolo[4,3-a]pyrazine derivatives, N-[3-(methylsulfanyl)phenyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide stands out due to its specific combination of methylsulfanyl and morpholinyl groups. This combination offers unique chemical and biological properties that may not be present in similar compounds.
Similar Compounds
Triazolopyrazines: : Compounds with similar core structures but different substituents.
Aromatic Amides: : Analogous compounds where the aromatic ring is modified with different functional groups.
Morpholine Derivatives: : Compounds containing the morpholine ring but attached to different cores.
Hopefully, this deep dive gave you a good snapshot of the compound's potential and relevance! What else can I help with?
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3S/c1-28-14-4-2-3-13(11-14)20-15(25)12-24-18(26)23-6-5-19-16(17(23)21-24)22-7-9-27-10-8-22/h2-6,11H,7-10,12H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRMQGFYAADENM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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